Gulonolactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

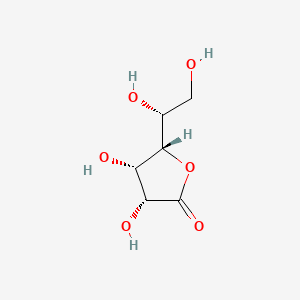

D-Gulono-1,4-lactone (CAS 6322-07-2) is a highly crystalline, enantiomerically pure hexose sugar lactone characterized by a rigid five-membered furanose-type ring. As the D-enantiomer of the natural vitamin C precursor, it exhibits a melting point of approximately 185–186°C and functions as a highly specific chiral pool building block [1]. In procurement and synthetic planning, its primary value lies in its exact stereochemical configuration (3R,4S,5S), which is inverted relative to the more common L-isomer. This structural fixedness makes it an essential starting material for the synthesis of unnatural L-sugars, L-iminosugars, and D-ascorbic acid (erythorbic acid), as well as a specialized hydrogen-bond donor in the formulation of room-temperature chiral deep eutectic solvents (DES) [2].

Substituting D-gulono-1,4-lactone with its natural enantiomer (L-gulono-1,4-lactone) or cheaper structural analogs like D-glucurono-6,3-lactone results in fundamental synthetic and biochemical failures [1]. In target-oriented synthesis, replacing the D-isomer with the L-isomer completely inverts the stereochemistry of the final product, yielding natural D-iminosugars instead of the targeted unnatural L-iminosugars [2]. Furthermore, in industrial antioxidant production, D-glucuronolactone cannot be directly oxidized to erythorbic acid; it requires a preliminary catalytic reduction step to achieve the gulonolactone oxidation state [3]. Biochemically, enzymes such as L-gulonolactone oxidase (GULO) are strictly stereoselective; substituting the D-isomer for the L-isomer drops enzymatic conversion to zero, making them entirely non-interchangeable in metabolic assays [4].

References

- [1] Fleet, G.W.J., et al. 'Synthesis of L-deoxymannojirimycin and L-mannonolactam from D-gulonolactone.' Tetrahedron 45.10 (1989): 319-326.

- [2] Fleet, G.W.J., et al. 'Synthesis of the enantiomers of 6-epicastanospermine and 1,6-diepicastanospermine from D- and L-gulonolactone.' Carbohydrate Research 205 (1990): 269-282.

- [3] US Patent 4111958A. 'Ascorbic acid synthesis.' (1978).

- [4] Lee, B. H., et al. 'Purification and Properties of L-gulono-1,4-lactone Oxidase From Grifola Frondosa.' Bioscience, Biotechnology, and Biochemistry 65.1 (2001).

Stereospecific Yield in Unnatural Iminosugar Synthesis

D-Gulono-1,4-lactone serves as the exact chiral scaffold required for the synthesis of unnatural L-iminosugars. In a direct synthetic comparison, utilizing D-gulonolactone yields L-deoxymannojirimycin in a 25% overall yield across an 8-step sequence involving 5-azidolactone reduction. Conversely, starting with L-gulonolactone yields the naturally occurring D-deoxymannojirimycin[1]. This 100% inversion of final product stereochemistry relies entirely on the starting lactone enantiomer.

| Evidence Dimension | Final product stereochemistry |

| Target Compound Data | Yields L-deoxymannojirimycin (unnatural enantiomer) |

| Comparator Or Baseline | L-Gulono-1,4-lactone yields D-deoxymannojirimycin (natural enantiomer) |

| Quantified Difference | 100% inversion of target stereocenter configuration |

| Conditions | 8-step synthesis via delta-lactam formation |

Buyers targeting unnatural L-iminosugars for glycosidase inhibitor research must procure the D-isomer, as the L-isomer will exclusively produce the incorrect natural enantiomer.

Direct Chemical Conversion to D-Ascorbic Acid (Erythorbic Acid)

For the industrial synthesis of D-ascorbic acid (erythorbic acid), D-gulono-1,4-lactone offers a highly streamlined processability profile compared to D-glucuronolactone. D-Gulonolactone requires only hydroxyl protection followed by direct oxidation and hydrolysis to yield the final antioxidant [1]. In contrast, D-glucurono-6,3-lactone requires an additional catalytic hydrogenation step to reduce the uronic acid to the gulonic acid oxidation state before lactonization and oxidation can occur.

| Evidence Dimension | Required synthetic steps to reach D-ascorbic acid |

| Target Compound Data | 0 reduction steps required prior to oxidation |

| Comparator Or Baseline | D-Glucurono-6,3-lactone requires 1 high-pressure catalytic hydrogenation step |

| Quantified Difference | Elimination of 1 major industrial reduction step |

| Conditions | Chemical oxidation of partially protected 1,4-lactones |

Procuring D-gulonolactone streamlines the industrial synthesis of erythorbic acid by bypassing the complex hydrogenation required when starting from D-glucuronolactone.

Melting Point Depression in Deep Eutectic Solvent (DES) Formulation

D-Gulono-1,4-lactone acts as a highly effective hydrogen-bond donor in the formulation of chiral Deep Eutectic Solvents (DES). While pure D-gulonolactone is a highly crystalline solid with a melting point of 185–186°C, mixing it with choline chloride (ChCl) at a 1:1 or 1:2 molar ratio results in massive melting point depression, forming a stable liquid at room temperature (<25°C) [1]. This thermal behavior mirrors L-gulonolactone but provides an inverted chiral environment for solvent applications.

| Evidence Dimension | Melting point of pure lactone vs. DES mixture |

| Target Compound Data | DES mixture (1:1 with ChCl) is liquid at <25°C |

| Comparator Or Baseline | Pure D-Gulono-1,4-lactone melts at 185–186°C |

| Quantified Difference | >160°C reduction in melting point |

| Conditions | 1:1 or 1:2 molar ratios of lactone to Choline Chloride stored at room temperature |

This massive thermal depression allows researchers to utilize D-gulonolactone as a liquid chiral solvent at room temperature without risking thermal degradation of the lactone ring.

Enzymatic Stereoselectivity in Oxidase Assays

In biochemical assays evaluating vitamin C biosynthesis, L-gulonolactone oxidase (GULO) exhibits strict enantiomeric specificity. When evaluated against the purified enzyme, L-gulono-1,4-lactone acts as the primary substrate with 100% relative activity (Km ~ 24 mM). In stark contrast, D-gulono-1,4-lactone exhibits 0% relative activity, acting instead as a competitive inhibitor or non-substrate[1].

| Evidence Dimension | Substrate conversion rate by L-gulonolactone oxidase |

| Target Compound Data | 0% relative activity |

| Comparator Or Baseline | L-Gulono-1,4-lactone exhibits 100% relative activity |

| Quantified Difference | Absolute (100%) loss of substrate activity |

| Conditions | In vitro enzymatic assay using purified L-gulonolactone oxidase at pH 7.0 and 45°C |

D-gulonolactone is an essential procurement item for biochemical labs needing a strict negative control or competitive inhibitor to validate GULO assay specificity.

Synthesis of L-Iminosugars

Ideal starting material for the multi-step synthesis of unnatural glycosidase inhibitors, such as L-deoxymannojirimycin and 6-epicastanospermine, where the D-enantiomeric scaffold is strictly required [1].

Erythorbic Acid Production

Highly efficient precursor for the chemical synthesis of D-ascorbic acid (erythorbic acid), serving as a direct oxidation target without the need for prior reduction steps [2].

Chiral Deep Eutectic Solvents (DES)

Excellent hydrogen-bond donor for formulating room-temperature, bio-based chiral solvents with choline chloride, useful in green chemistry extractions and asymmetric synthesis [3].

Biochemical Assay Controls

Critical negative control reagent in metabolic studies involving the vitamin C biosynthesis pathway, specifically for validating the stereospecificity of L-gulonolactone oxidase and dehydrogenase enzymes[4].

References

- [1] Fleet, G.W.J., et al. 'Synthesis of L-deoxymannojirimycin and L-mannonolactam from D-gulonolactone.' Tetrahedron 45.10 (1989): 319-326.

- [2] US Patent 4111958A. 'Ascorbic acid synthesis.' (1978).

- [3] Craveiro, R., et al. 'Deep Eutectic Solvents Based on Natural Ascorbic Acid Analogues and Choline Chloride.' ChemistryOpen 9.5 (2020): 550-558.

- [4] Lee, B. H., et al. 'Purification and Properties of L-gulono-1,4-lactone Oxidase From Grifola Frondosa.' Bioscience, Biotechnology, and Biochemistry 65.1 (2001).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4